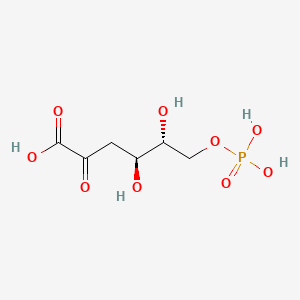

2-Keto-3-deoxy-6-phosphogluconate

Descripción

Propiedades

IUPAC Name |

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPRPPOVAXRCED-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-3-deoxy-6-phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27244-54-8 | |

| Record name | 2-keto-3-Deoxy-6-phospho-D-gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27244-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-3-deoxy-6-phosphogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-3-deoxy-6-phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of 2-Keto-3-deoxy-6-phosphogluconate: A Cornerstone of Microbial Metabolism

An In-depth Technical Guide on the Core Discovery and Elucidation of a Key Metabolic Intermediate

Introduction

The discovery of 2-keto-3-deoxy-6-phosphogluconate (KDPG) revolutionized our understanding of carbohydrate metabolism in microorganisms, revealing a novel pathway for glucose catabolism distinct from the well-established Embden-Meyerhof-Parnas (glycolysis) and pentose (B10789219) phosphate (B84403) pathways. This pivotal discovery, spearheaded by the work of Michael Doudoroff and Nathan Entner in the early 1950s, unveiled the Entner-Doudoroff (ED) pathway, a metabolic route of significant prevalence, particularly in Gram-negative bacteria.[1][2] KDPG stands as the central and unique intermediate of this pathway, and its identification was the culmination of meticulous experimentation with the bacterium Pseudomonas saccharophila. This technical guide provides a comprehensive overview of the seminal work that led to the discovery of KDPG, detailing the experimental protocols, presenting the key quantitative data, and illustrating the metabolic context of this crucial molecule.

The Initial Observations: A New Pathway for Glucose Oxidation

The journey to uncover KDPG began with the observation that certain bacteria, such as Pseudomonas saccharophila, metabolized glucose through a pathway that could not be explained by glycolysis alone. Early studies using isotopic labeling, specifically with C1-labeled glucose, demonstrated that in these organisms, the carboxyl group of pyruvate (B1213749) was derived from the C1 of glucose. This was in stark contrast to the glycolytic pathway, where the carboxyl group of pyruvate originates from C3 and C4 of glucose. This fundamental difference in labeling patterns strongly suggested the existence of an alternative route for glucose breakdown.

The Discovery of this compound (KDPG)

The breakthrough came with the identification of a novel phosphorylated intermediate. In 1952, Entner and Doudoroff reported that cell-free extracts of P. saccharophila could convert 6-phosphogluconate into pyruvate.[1] They hypothesized the existence of an intermediate that was subsequently cleaved into pyruvate and a triose phosphate. Two years later, MacGee and Doudoroff successfully isolated and characterized this intermediate, naming it this compound.[2]

The Two Key Enzymatic Steps

The formation and subsequent cleavage of KDPG are catalyzed by two unique enzymes that define the Entner-Doudoroff pathway:

-

6-Phosphogluconate Dehydratase (EC 4.2.1.12): This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG.

-

KDPG Aldolase (B8822740) (EC 4.1.2.14): This aldolase then cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate.

The glyceraldehyde-3-phosphate produced can then enter the lower stages of glycolysis to be converted into a second molecule of pyruvate, yielding ATP and NADH.

Experimental Protocols: The Original Methodologies

The following sections detail the key experimental protocols adapted from the foundational research that led to the discovery and characterization of KDPG.

Protocol 1: Preparation of Cell-Free Extracts from Pseudomonas saccharophila

This protocol describes the method used to obtain active cell-free extracts capable of carrying out the reactions of the Entner-Doudoroff pathway.

Methodology:

-

Bacterial Culture: Pseudomonas saccharophila was grown in a suitable medium containing glucose as the primary carbon source to induce the enzymes of the pathway.

-

Cell Harvesting: The bacterial cells were harvested by centrifugation in the late logarithmic phase of growth.

-

Cell Lysis: The harvested cells were washed and then subjected to lysis to release the intracellular enzymes. The original studies often employed methods such as grinding with alumina (B75360) or sonic oscillation.

-

Centrifugation: The cell lysate was centrifuged at high speed to remove cell debris, yielding a clear cell-free extract containing the soluble enzymes.

Protocol 2: In Vitro Synthesis and Isolation of this compound (KDPG)

This protocol outlines the enzymatic synthesis and subsequent isolation of KDPG, a crucial step in its identification.

Methodology:

-

Reaction Mixture: The cell-free extract from P. saccharophila was incubated with 6-phosphogluconate as the substrate in a buffered solution.

-

Enzymatic Conversion: The 6-phosphogluconate dehydratase present in the extract converted 6-phosphogluconate to KDPG.

-

Termination of Reaction: The reaction was stopped at an appropriate time, often by heat inactivation of the enzymes or by the addition of a precipitating agent like trichloroacetic acid.

-

Isolation of KDPG: The reaction mixture was then subjected to purification steps to isolate the newly formed KDPG. This typically involved techniques such as precipitation of interfering substances and ion-exchange chromatography.

Protocol 3: Assay for KDPG Aldolase Activity

This protocol describes a method to measure the activity of KDPG aldolase, the enzyme responsible for cleaving KDPG.

Methodology:

-

Substrate: Purified or partially purified KDPG was used as the substrate.

-

Enzyme Source: A cell-free extract or a purified preparation of KDPG aldolase from P. saccharophila was used.

-

Reaction Conditions: The enzyme was incubated with KDPG in a suitable buffer at an optimal pH and temperature.

-

Measurement of Pyruvate Formation: The rate of the reaction was determined by measuring the amount of pyruvate produced over time. This was often achieved using a colorimetric assay, such as the dinitrophenylhydrazine method, which forms a colored product with pyruvate.

Data Presentation

The following tables summarize the key quantitative findings from the early research on the Entner-Doudoroff pathway.

Table 1: Stoichiometry of Glucose and Gluconate Oxidation in Pseudomonas saccharophila

| Substrate | Moles of Pyruvate Produced per Mole of Substrate | Moles of CO2 Produced per Mole of Substrate |

| Glucose | ~2 | ~1 |

| Gluconate | ~2 | ~1 |

Note: The data represents the net yield after the complete oxidation of the substrate through the Entner-Doudoroff pathway and subsequent metabolic steps.

Table 2: Initial Characterization of Key Enzymes of the Entner-Doudoroff Pathway

| Enzyme | Substrate | Product(s) | Optimal pH |

| 6-Phosphogluconate Dehydratase | 6-Phosphogluconate | This compound | ~7.5 |

| KDPG Aldolase | This compound | Pyruvate + Glyceraldehyde-3-phosphate | ~7.5 |

Visualizing the Discovery: Signaling Pathways and Experimental Workflows

To better understand the logical and metabolic relationships in the discovery of KDPG, the following diagrams are provided in the DOT language for Graphviz.

Caption: The Entner-Doudoroff Pathway for glucose catabolism.

Caption: Experimental workflow for the discovery of KDPG.

Conclusion

The discovery of this compound and the elucidation of the Entner-Doudoroff pathway were landmark achievements in microbial biochemistry. This work not only revealed a new fundamental pathway for carbohydrate metabolism but also highlighted the metabolic diversity of the microbial world. The experimental approaches pioneered by Doudoroff, Entner, and their colleagues laid the groundwork for countless subsequent studies in microbial physiology, enzymology, and genetics. Today, the Entner-Doudoroff pathway is recognized as a key metabolic route in a wide range of microorganisms, and KDPG remains a critical molecule for researchers in fields from metabolic engineering to drug development, where the unique enzymes of this pathway are explored as potential targets.

References

A Technical History of the Entner-Doudoroff Pathway: From Discovery to Core Principles

Abstract

The Entner-Doudoroff (ED) pathway, a central route for glucose catabolism in many prokaryotes, stands as a classic example of metabolic diversity. First elucidated in 1952 by Michael Doudoroff and Nathan Entner, this pathway offers a unique alternative to the more widely known Embden-Meyerhof-Parnas (glycolytic) pathway. This technical guide delves into the historical experiments that led to the discovery and characterization of the ED pathway, providing a detailed examination of the methodologies employed. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal metabolic route, its key enzymatic players, and the foundational experimental work that defined it. All quantitative data from seminal studies are summarized, and key experimental workflows are presented to provide a practical understanding of the pathway's elucidation.

Introduction: A New Route for Glucose Oxidation

In the mid-20th century, the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, was largely considered the universal mechanism for glucose breakdown in living organisms. However, observations in certain bacteria suggested the existence of alternative metabolic strategies. The bacterium Pseudomonas saccharophila became a model organism for investigating these alternative routes due to its distinct glucose metabolism. Groundbreaking work by Michael Doudoroff and Nathan Entner would ultimately reveal a novel pathway, forever changing the landscape of microbial biochemistry.[1][2][3][4] This guide will revisit their pioneering work and the key experiments that solidified the Entner-Doudoroff pathway as a fundamental concept in cellular metabolism.

The Seminal Discovery in Pseudomonas saccharophila

The journey to uncovering the Entner-Doudoroff pathway began with a series of meticulous experiments on Pseudomonas saccharophila. The initial research by Entner and Doudoroff in 1952 laid the groundwork for identifying a new metabolic route for glucose and gluconate oxidation.[1][2] This was followed by the crucial identification of a key intermediate by MacGee and Doudoroff in 1954, which provided definitive evidence for the novel pathway.

Initial Observations and Isotopic Labeling Studies

A key early finding was that cell-free extracts of P. saccharophila could oxidize glucose and gluconate. To trace the fate of glucose carbons, Entner and Doudoroff employed radiorespirometry, a technique that measures the evolution of radiolabeled CO2 from specifically labeled substrates.

-

Organism and Growth Conditions: Pseudomonas saccharophila was cultured in a medium containing glucose as the primary carbon source.

-

Preparation of Cell Suspensions: Cells were harvested, washed, and resuspended in a buffer solution.

-

Warburg Respirometry: The oxygen consumption and carbon dioxide evolution of the cell suspensions were measured using a Warburg respirometer. This apparatus allows for the measurement of gas exchange in a closed system.

-

Substrate Administration: Specifically labeled [1-14C]glucose or [6-14C]glucose was added to the cell suspension in the Warburg flasks.

-

CO2 Trapping: The CO2 evolved during the experiment was trapped in a potassium hydroxide (B78521) (KOH) solution located in a central well within the Warburg flask.

-

Radioactivity Measurement: The radioactivity of the trapped 14CO2 was measured using a Geiger-Müller counter.

The results of these experiments were striking. When [1-14C]glucose was the substrate, a significant portion of the radioactivity was recovered as 14CO2. In contrast, when [6-14C]glucose was used, very little radiolabeled CO2 was produced. This indicated that the carboxyl group of pyruvate (B1213749), a key product of glucose breakdown, was derived from carbon 1 of glucose, a pattern distinct from that of the EMP pathway.

Identification of a Novel Intermediate: 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

The unique labeling pattern strongly suggested the existence of a novel intermediate. In 1954, MacGee and Doudoroff successfully isolated and characterized this key compound, this compound (KDPG).[2]

-

Preparation of Cell-Free Extract: A large batch of P. saccharophila was grown, harvested, and lysed to prepare a cell-free extract.

-

Enzymatic Synthesis of KDPG: The cell-free extract was incubated with 6-phosphogluconate. This allowed the endogenous enzymes to convert the substrate into the then-unknown intermediate.

-

Purification: The reaction mixture was subjected to a series of purification steps, including precipitation and column chromatography, to isolate the novel phosphorylated compound.

-

Chemical Characterization: The purified compound was subjected to chemical analyses to determine its structure. This included assays for phosphate, keto acids, and reducing sugars. The structure was confirmed as this compound.[1][5][6]

The identification of KDPG was a critical step, as it provided a tangible molecule that could be used to identify the enzymes responsible for its formation and cleavage.

The Core Enzymes of the Entner-Doudoroff Pathway

With the pathway's key intermediate identified, the next step was to isolate and characterize the enzymes that catalyzed the unique reactions of this new metabolic route. Two enzymes were found to be central to the Entner-Doudoroff pathway: 6-phosphogluconate dehydratase and KDPG aldolase (B8822740).

6-Phosphogluconate Dehydratase (Edd)

This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG.

-

Enzyme Source: Partially purified cell-free extract of P. saccharophila.

-

Substrate: 6-phosphogluconate.

-

Assay Principle: The formation of KDPG was monitored. In early studies, this was often done by measuring the appearance of a keto acid using colorimetric methods.

-

Reaction Conditions: The reaction was typically carried out in a buffered solution at a controlled pH and temperature.

-

Termination of Reaction: The reaction was stopped, often by the addition of acid.

-

Quantification: The amount of KDPG formed was quantified.

KDPG Aldolase (Eda)

This enzyme catalyzes the reversible cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate.

-

Enzyme Source: Partially purified cell-free extract of P. saccharophila.

-

Substrate: this compound (KDPG).

-

Assay Principle: The formation of pyruvate was measured. This could be done through various methods, including enzymatic assays where the oxidation of NADH is coupled to the reduction of pyruvate to lactate (B86563) by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of pyruvate produced.

-

Reaction Conditions: The reaction was carried out in a buffered solution at a specific pH and temperature.

-

Quantification: The rate of pyruvate formation was determined spectrophotometrically.

Quantitative Data from Seminal Studies

The early studies on the Entner-Doudoroff pathway provided quantitative data that were crucial for understanding its stoichiometry and energetics. The following tables summarize some of the key findings.

| Parameter | Value | Reference |

| Net ATP Yield per Glucose | 1 ATP | [2] |

| NADH Produced per Glucose | 1 NADH | [2] |

| NADPH Produced per Glucose | 1 NADPH | [2] |

| Table 1: Stoichiometry of the Entner-Doudoroff Pathway. |

| Substrate | Product | Enzyme | Specific Activity (units/mg protein) |

| 6-Phosphogluconate | KDPG | 6-Phosphogluconate Dehydratase | Data not available in early papers |

| KDPG | Pyruvate + G3P | KDPG Aldolase | Data not available in early papers |

| Table 2: Enzymatic Activities in Pseudomonas saccharophila Cell-Free Extracts. (Note: Specific activity data from the initial discovery papers are limited; later studies provided more detailed kinetic characterization). |

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the Entner-Doudoroff pathway and the experimental logic used to elucidate it, the following diagrams have been generated using the DOT language.

Caption: The Entner-Doudoroff Pathway.

Caption: Radiorespirometry Experimental Workflow.

Conclusion and Future Perspectives

The discovery of the Entner-Doudoroff pathway was a landmark achievement in microbial biochemistry, demonstrating that metabolic strategies are more diverse than previously imagined. The meticulous experimental work of Doudoroff and Entner, combining classical enzymology with the then-emerging technology of radioisotopes, serves as a testament to the power of rigorous scientific inquiry.

For drug development professionals, understanding the unique enzymes of the ED pathway, such as 6-phosphogluconate dehydratase and KDPG aldolase, presents potential targets for antimicrobial agents. As this pathway is essential for many pathogenic bacteria but absent in humans, inhibitors of these enzymes could offer a high degree of selectivity.

Further research into the regulation and prevalence of the ED pathway in various organisms continues to yield new insights. Its presence in a wide array of prokaryotes, and even some eukaryotes, underscores its evolutionary significance. The foundational work detailed in this guide provides the essential context for appreciating the ongoing discoveries in this fascinating area of metabolism.

References

- 1. Frontiers | Enzymatic Synthesis of this compound by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 2. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatic Synthesis of this compound by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) Biosynthesis Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Keto-3-deoxy-6-phosphogluconate (KDPG) biosynthesis pathway, formally known as the Entner-Doudoroff (ED) pathway, represents a critical route for carbohydrate metabolism in a wide array of microorganisms, particularly Gram-negative bacteria, but also found in some Gram-positive bacteria and archaea.[1][2] Unlike the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway utilizes a unique set of enzymes to convert glucose into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2][3] Its presence and essentiality in various pathogenic bacteria make it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the KDPG biosynthesis pathway, including its core biochemical reactions, enzyme kinetics, regulation, and detailed experimental protocols for its study.

Core Pathway Description

The biosynthesis of KDPG is the central part of the ED pathway. The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. The two key enzymatic steps that define the KDPG biosynthesis route are:

-

Dehydration of 6-phosphogluconate: The enzyme 6-phosphogluconate dehydratase (EC 4.2.1.12) catalyzes the dehydration of 6-phospho-D-gluconate to yield KDPG.[3]

-

Aldol cleavage of KDPG: this compound aldolase (B8822740) (KDPG aldolase or EDA) (EC 4.1.2.14) then cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate.[3][4]

The resulting glyceraldehyde-3-phosphate can then enter the lower part of the EMP pathway to be converted to pyruvate.

Quantitative Data

A thorough understanding of the KDPG biosynthesis pathway necessitates a quantitative analysis of its components. The following tables summarize key kinetic parameters for the principal enzymes and reported intracellular metabolite concentrations and metabolic flux analyses.

Table 1: Kinetic Parameters of Key Enzymes in the KDPG Biosynthesis Pathway

| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |

| Escherichia coli | KDPG Aldolase | KDPG | 0.2 | - | 83 | [5][6] |

| Thermotoga maritima | KDPG Aldolase | KDPG | - | - | - | |

| Haloferax volcanii | KDPG Aldolase | KDPG | 0.29 ± 0.03 | 209 ± 12 | - | [7] |

| Haloferax volcanii | KDPG Aldolase | D-Glyceraldehyde-3-phosphate | 38 ± 11 | 161 ± 34 | - | [7] |

| Escherichia coli | KDPGal Aldolase | KDPGal | 0.2 | - | 4 | [5] |

| Pseudomonas fluorescens | KDPG Aldolase | KDPG | 0.1 | - | - | [3] |

| Zymomonas mobilis | KDPG Aldolase | KDPG | - | - | - | [3] |

| Pseudomonas putida | KDPG Aldolase | KDPG | - | - | - | [3] |

Note: '-' indicates data not specified in the cited sources. U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Table 2: Intracellular Metabolite Concentrations and Metabolic Flux Data

| Organism | Condition | Metabolite | Intracellular Concentration (mM) | Metabolic Flux (relative to glucose uptake) | Reference(s) |

| Escherichia coli | Gluconate minimal medium, exponential phase | KDPG | ~0.1 | - | [8] |

| Escherichia coli eda mutant | Gluconate-treated | KDPG | Accumulates significantly | - | [8] |

| Pseudomonas putida KT2440 | Glucose and Phenylacetic acid | KDPG | Acts as a signaling molecule for Carbon Catabolite Repression | - | [9] |

| Pseudomonas protegens Pf-5 | Glucose as carbon source | - | - | >90% of consumed glucose enters the ED pathway | [10] |

| Shewanella oneidensis MR-1 | Glucose as carbon source | - | - | ED pathway is the primary route for glucose catabolism | [11] |

| Pseudomonas aeruginosa | Glucose as sole carbon source | - | - | Increased flux through the ED pathway | [12] |

Experimental Protocols

Purification of Recombinant His-tagged KDPG Aldolase from Escherichia coli

This protocol is adapted from established methods for the purification of recombinant KDPG aldolase.[13][14]

Materials:

-

E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged eda gene.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl.

-

Imidazole (B134444) solutions (for wash and elution buffers).

-

Ni-NTA affinity chromatography column.

-

Dialysis tubing and buffer.

-

Protein concentration determination reagents (e.g., BCA assay).

-

SDS-PAGE reagents.

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium with antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged KDPG aldolase with Lysis Buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

-

Dialysis and Concentration:

-

Pool the eluted fractions containing the purified protein.

-

Dialyze the pooled fractions against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 300 mM NaCl) to remove imidazole.

-

Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration).

-

-

Purity Assessment:

-

Determine the protein concentration using a standard method.

-

Assess the purity of the final protein preparation by SDS-PAGE.

-

Activity Assay for KDPG Aldolase (Coupled Enzyme Assay)

This spectrophotometric assay measures the cleavage of KDPG by monitoring the oxidation of NADH in a coupled reaction with lactate (B86563) dehydrogenase.[5][15]

Principle:

KDPG aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the KDPG aldolase activity.

Materials:

-

Purified KDPG aldolase.

-

KDPG substrate solution.

-

Assay Buffer: e.g., 100 mM HEPES, pH 8.0.

-

NADH solution (prepare fresh).

-

L-Lactate Dehydrogenase (LDH) solution.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADH, and LDH.

-

Background Reading: Add the sample containing KDPG aldolase to the cuvette and incubate for a few minutes to allow for the reduction of any endogenous pyruvate. Record the initial stable absorbance at 340 nm (Ainitial).

-

Initiate Reaction: Add the KDPG substrate to the cuvette to start the reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Mandatory Visualizations

Diagram 1: The this compound (KDPG) Biosynthesis Pathway

Caption: Overview of the KDPG biosynthesis pathway within the Entner-Doudoroff pathway.

Diagram 2: Experimental Workflow for KDPG Aldolase Purification

Caption: Step-by-step workflow for the purification of recombinant KDPG aldolase.

Diagram 3: Coupled Enzyme Assay for KDPG Aldolase Activity

Caption: Principle of the coupled enzymatic assay for measuring KDPG aldolase activity.

Regulation of the KDPG Biosynthesis Pathway

The expression of the genes encoding the enzymes of the ED pathway is tightly regulated to ensure efficient carbon source utilization. In Escherichia coli, the edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase) genes are part of the gnt operons, which are induced by gluconate.[2] The regulation can be complex, involving multiple transcription factors. For instance, in Pseudomonas putida, intracellular KDPG has been identified as a signal molecule for carbon catabolite repression of the metabolism of other compounds like phenylacetic acid.[9] This indicates that KDPG itself can act as a regulatory molecule, influencing the metabolic state of the cell.

Relevance for Drug Development

The ED pathway is essential for the viability of several pathogenic bacteria that lack a functional EMP pathway, such as Pseudomonas aeruginosa.[12] This makes the key enzymes of the pathway, 6-phosphogluconate dehydratase and KDPG aldolase, attractive targets for the development of novel antibiotics. Inhibitors designed to specifically target these enzymes would be expected to have a narrow spectrum of activity, potentially reducing the development of broad-spectrum resistance. Research into inhibitors of KDPG aldolase has explored pyruvate analogues with β-diketo structures, which have shown competitive or slow-binding inhibition.[16][17] Further investigation into the structure and mechanism of these enzymes will be crucial for the rational design of potent and specific inhibitors.

Conclusion

The this compound biosynthesis pathway is a central metabolic route in many prokaryotes with significant implications for microbial physiology and pathogenesis. A detailed understanding of its biochemistry, kinetics, and regulation is paramount for researchers in microbiology and scientists in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration of this important pathway and for the development of novel therapeutic strategies targeting microbial metabolism.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ou.edu [ou.edu]

- 4. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]

- 5. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Intracellular this compound is the signal for carbon catabolite repression of phenylacetic acid metabolism in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of this compound (KDPG) aldolase from Streptococcus suis serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. benchchem.com [benchchem.com]

- 16. proceedings.science [proceedings.science]

- 17. Slow-binding inhibition of this compound (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regulation of 2-Keto-3-deoxy-6-phosphogluconate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the metabolism of 2-Keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff (ED) pathway. The ED pathway is a crucial route for carbohydrate metabolism, particularly in many bacteria, and understanding its regulation is paramount for various applications, including antimicrobial drug development and metabolic engineering. This document details the enzymatic and genetic control of KDPG metabolism, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the core pathways and workflows.

Core Regulatory Landscape of KDPG Metabolism

The metabolism of this compound is primarily regulated at the transcriptional level, controlling the expression of the genes encoding the core enzymes of the Entner-Doudoroff pathway. The central players in this regulation are the key enzymes that produce and consume KDPG, and the transcriptional regulators that sense the presence of pathway intermediates.

Key Enzymes of the Entner-Doudoroff Pathway

The catabolism of glucose via the ED pathway involves two key enzymatic steps that lead to the formation and subsequent cleavage of KDPG.

-

6-Phosphogluconate Dehydratase (Edd): This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG.[1]

-

This compound Aldolase (B8822740) (Eda): This aldolase catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[1][2][3] These products then feed into the lower stages of glycolysis.

Transcriptional Regulation: The KdgR Regulon

In many bacteria, including Escherichia coli, the genes encoding the enzymes of the ED pathway, edd and eda, are organized in an operon. The expression of this operon is primarily controlled by the transcriptional repressor KdgR .[4][5][6]

-

Repression: In the absence of an inducer, the KdgR protein binds to a specific operator site in the promoter region of the edd-eda operon, blocking transcription.[6][7]

-

Induction: The true inducer of the KdgR regulon is 2-keto-3-deoxy-gluconate (KDG), a precursor in the pathway.[4][7] When present, KDG binds to KdgR, causing a conformational change that leads to its dissociation from the operator DNA, thereby allowing the transcription of the edd and eda genes.[7]

In some organisms, such as Pseudomonas, KDPG itself can also act as an inducer, controlling the expression of regulators like HexR and RccR, which in turn modulate different aspects of primary carbon metabolism.[8]

Quantitative Data on KDPG Metabolism

The following tables summarize key quantitative data related to the enzymes and intermediates of the KDPG metabolic pathway.

Table 1: Kinetic Parameters of KDPG Aldolase (Eda)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Notes |

| Escherichia coli | KDPG | 0.1 | 83 | 8.3 x 105 | Wild-type enzyme.[9][10] |

| Escherichia coli | KHPB | 32 | - | - | A substrate analog.[9] |

| Escherichia coli | KDPGal | 0.1, 0.6 | - | - | 2-keto-3-deoxy-6-phosphogalactonate.[9] |

| Haloferax volcanii | KDPG | 0.29 ± 0.03 | - | - | Vmax of 209 ± 12 U/mg.[11] |

| Synechococcus elongatus | Oxaloacetate | - | - | 437 | Exhibits alternative oxaloacetate decarboxylation activity.[12] |

Table 2: Intracellular Concentrations of KDPG

| Organism | Condition | Concentration (µmol g-1 fresh weight) |

| Escherichia coli | - | 4.7 ± 0.82 |

| Agrobacterium tumefaciens | - | 2.8 ± 0.75 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of KDPG metabolism.

Assay for KDPG Aldolase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of KDPG aldolase by coupling the formation of KDPG to the oxidation of NADH.[13]

Materials:

-

HEPES buffer (100 mM, pH 8.0)

-

NADH (0.2 mM)

-

L-lactate dehydrogenase (from rabbit muscle, 3 U)

-

KD(P)G aldolase from Sulfolobus acidocaldarius (50 µg)

-

6-phosphogluconate (substrate, various concentrations)

-

Purified 6-phosphogluconate dehydratase (CcEDD) or cell lysate containing the enzyme

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADH, L-lactate dehydrogenase, and KD(P)G aldolase in a final volume of 500 µl.

-

Pre-incubate the mixture at 37°C for 2 minutes.

-

Initiate the reaction by adding the 6-phosphogluconate dehydratase enzyme and 6-phosphogluconate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the rate of KDPG formation.

Quantification of Intracellular KDPG by LC-MS/MS

This method allows for the sensitive and specific quantification of KDPG in cellular extracts.[14]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

KDPG standard

-

Cell extraction buffer

-

Solvents for liquid chromatography

Procedure:

-

Cell Extraction: Harvest cells and perform an extraction to release intracellular metabolites.

-

Chromatographic Separation: Separate the metabolites in the cell extract using liquid chromatography.

-

Mass Spectrometry Detection: Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode. For KDPG, the characteristic transition is m/z 257 → 79 in negative mode.[14]

-

Quantification: Generate a standard curve using known concentrations of the KDPG standard to quantify the amount of KDPG in the samples. The limit of detection and quantification for this method have been reported as 2.5 and 8.3 pmol per assay, respectively.[14]

Chromatin Immunoprecipitation (ChIP) for Studying KdgR-DNA Interactions

ChIP is a powerful technique to investigate the in vivo interaction between the KdgR repressor and its target DNA binding sites on the chromosome.[15][16]

Materials:

-

Formaldehyde (B43269) for cross-linking

-

Cell lysis buffer

-

Sonication or enzymatic digestion reagents to shear chromatin

-

Antibody specific to the KdgR protein

-

Protein A/G beads for immunoprecipitation

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and subsequent analysis (qPCR or sequencing)

Procedure:

-

Cross-linking: Treat live cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the KdgR protein. The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Digest the proteins with proteinase K and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all the genomic binding sites of KdgR.[17][18][19]

Visualizing the Regulatory Network and Workflows

The following diagrams, generated using the DOT language, illustrate the core regulatory pathway and experimental workflows described in this guide.

Caption: Transcriptional regulation of the Entner-Doudoroff pathway by the KdgR repressor.

Caption: Workflow for the coupled spectrophotometric assay of KDPG aldolase activity.

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP) of the KdgR repressor.

References

- 1. researchgate.net [researchgate.net]

- 2. Slow-binding inhibition of this compound (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ou.edu [ou.edu]

- 4. Pectobacterium atrosepticum KDPG aldolase, Eda, participates in the Entner–Doudoroff pathway and independently inhibits expression of virulence determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RegulonDB Browser [regulondb.ccg.unam.mx]

- 6. Characterization of kdgR, a gene of Erwinia chrysanthemi that regulates pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and functional characterization of the KdgR protein, a major repressor of pectinolysis genes of Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One ligand, two regulators and three binding sites: How KDPG controls primary carbon metabolism in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Phosphoketolase and KDPG aldolase metabolisms modulate photosynthetic carbon yield in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Synthesis of this compound by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

evolution of the Entner-Doudoroff pathway

An In-depth Technical Guide on the Evolution of the Entner-Doudoroff Pathway

Introduction

The Entner-Doudoroff (ED) pathway is a series of enzymatic reactions that catabolize glucose to pyruvate (B1213749). First discovered in the bacterium Pseudomonas saccharophila in 1952, it was initially considered a metabolic curiosity, an alternative to the more ubiquitous Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).[1] However, extensive research has revealed that the ED pathway is a central metabolic route in a vast array of microorganisms, particularly Gram-negative bacteria, and is widespread throughout Archaea.[1][2] Evidence now suggests that the ED pathway may be more ancient than the EMP pathway, representing a primitive solution for glucose metabolism.[1][3][4][5] Its distribution has also been found to extend to some eukaryotes, including cyanobacteria, ferns, algae, mosses, and plants.[1][6]

This guide provides a comprehensive overview of the evolution, diversity, and molecular underpinnings of the Entner-Doudoroff pathway. It is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, evolutionary biology, and the identification of novel antimicrobial targets.

The Core (Canonical) Entner-Doudoroff Pathway

The classical ED pathway is distinguished by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda).[1][2][3][7] The pathway begins with the phosphorylation of glucose and proceeds through a series of steps to yield pyruvate and glyceraldehyde-3-phosphate (G3P). The G3P molecule is then further metabolized via the lower part of the EMP pathway to generate a second molecule of pyruvate.[1][8]

The key steps are as follows:

-

Phosphorylation: Glucose is phosphorylated by hexokinase to form glucose-6-phosphate (G6P), consuming one molecule of ATP.[1][9]

-

Oxidation: Glucose-6-phosphate dehydrogenase oxidizes G6P to 6-phosphogluconolactone, reducing NADP+ to NADPH.[9][10]

-

Hydrolysis: The lactone ring of 6-phosphogluconolactone is opened by a hydrolase to form 6-phosphogluconate.[9][10]

-

Dehydration: The first signature enzyme, 6-phosphogluconate dehydratase (Edd) , catalyzes the dehydration of 6-phosphogluconate to form this compound (KDPG).[3][7][9]

-

Aldol Cleavage: The second signature enzyme, KDPG aldolase (Eda) , cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).[1][3][7][8]

-

Lower Glycolysis: The G3P molecule enters the lower half of the EMP pathway, ultimately yielding a second molecule of pyruvate, two ATP, and one NADH.

For each molecule of glucose catabolized, the net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH.[1][7][11] This is in contrast to the EMP pathway, which yields a net of 2 ATP and 2 NADH.[1]

Evolutionary Origins and Distribution

The wide distribution of the ED pathway, particularly its prevalence in deeply rooted archaeal lineages, suggests it is an ancient metabolic route.[4][12] Some researchers argue that the ED pathway may have evolved before the EMP pathway, as it requires fewer enzymes to convert glucose to pyruvate and is energetically less efficient, a characteristic that might be expected of an early pathway.[1][4][5] The theory of a gluconeogenic origin for glycolysis suggests that pathways for sugar breakdown evolved from pre-existing gluconeogenic routes, which were universal among prokaryotes for biosynthesis.[13][14]

The ED pathway is the primary route for glucose metabolism in many aerobic bacteria, such as Pseudomonas, due to the higher yield of NADPH, which is crucial for biosynthetic reactions and combating oxidative stress.[10][11] It is also found in facultative anaerobes like E. coli, where it is induced for growth on sugar acids like gluconate, and in some obligate anaerobes like Zymomonas mobilis.[8][12] Its discovery in a wide range of cyanobacteria and photosynthetic eukaryotes like barley (Hordeum vulgare) indicates that the pathway's role in biology is more significant than previously understood.[1][6]

Data Presentation: Distribution of ED Pathway Genes

The presence of the canonical ED pathway is typically inferred from the presence of the genes encoding its two key enzymes, edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase).

| Phylum/Domain | Representative Organism | edd Gene | eda Gene | Pathway Variation |

| BACTERIA | ||||

| Proteobacteria | Escherichia coli | Present | Present | Classical |

| Pseudomonas aeruginosa | Present | Present | Classical | |

| Zymomonas mobilis | Present | Present | Classical | |

| Firmicutes | Enterococcus faecalis | Present | Present | Classical |

| Cyanobacteria | Synechocystis sp. PCC 6803 | Present | Present | Classical |

| ARCHAEA | ||||

| Euryarchaeota | Haloferax volcanii | Absent | Present | Semi-phosphorylative |

| Picrophilus torridus | Absent | Present | Non-phosphorylative | |

| Crenarchaeota | Sulfolobus solfataricus | Absent | Present | Branched (spED + npED) |

Source: Compiled from various genomic and phylogenetic studies.[2][15][16]

Variations of the Entner-Doudoroff Pathway in Archaea

Archaea, known for their ability to thrive in extreme environments, have evolved several modifications of the ED pathway. These variants primarily differ in their initial phosphorylation steps.[1][17]

Semi-phosphorylative (spED) Pathway

Found in halophilic (salt-loving) Euryarchaeota like Haloferax volcanii, the semi-phosphorylative pathway begins with the oxidation of glucose to gluconate, followed by dehydration to 2-keto-3-deoxygluconate (B102576) (KDG).[1][15] Phosphorylation occurs at this later stage, where KDG is converted to KDPG by a KDG kinase. The KDPG is then cleaved by KDPG aldolase, and the pathway proceeds as in the canonical version.[1]

Non-phosphorylative (npED) Pathway

The non-phosphorylative pathway, identified in thermoacidophilic archaea such as Picrophilus torridus, bypasses phosphorylation in the upper part of the pathway entirely.[1][18][19][20] Glucose is converted to KDG as in the spED pathway. However, KDG is then directly cleaved by a KDG-specific aldolase (KDGA) into pyruvate and glyceraldehyde. The glyceraldehyde is subsequently oxidized to glycerate, which is then phosphorylated to enter the lower glycolytic sequence, eventually forming the second pyruvate molecule. This pathway produces no net ATP.[1][18][19]

Branched ED Pathway

Some Crenarchaeota, like Sulfolobus solfataricus, utilize a "branched" pathway that combines features of both the spED and npED routes.[15][19][21] In this modification, KDG acts as a branch point. It can be either phosphorylated to KDPG (the spED branch) or directly cleaved to pyruvate and glyceraldehyde (the npED branch). This metabolic flexibility may allow the organism to modulate its energy and cofactor balance in response to different environmental conditions.[19][21]

Experimental Protocols for Studying the ED Pathway

Investigating the activity and evolution of the ED pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are protocols for key experiments.

Protocol: Coupled Enzyme Assay for 6-phosphogluconate dehydratase (Edd)

-

Principle: This assay measures the activity of Edd by coupling the reaction to KDPG aldolase (Eda) and lactate (B86563) dehydrogenase (LDH). Edd converts 6-phosphogluconate to KDPG. Eda then cleaves KDPG to pyruvate and G3P. The resulting pyruvate is reduced to lactate by LDH, a reaction that oxidizes NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to Edd activity.[2]

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

5 mM MgCl₂

-

0.3 mM NADH

-

20 mM 6-phosphogluconate (substrate)

-

10 units/mL Lactate Dehydrogenase (LDH)

-

10 units/mL KDPG Aldolase (Eda) (in excess)

-

Cell-free extract or purified Edd enzyme

-

-

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing Tris-HCl buffer, MgCl₂, NADH, LDH, and Eda.

-

Add the cell-free extract or purified Edd enzyme to the mixture and incubate for 5 minutes at 30°C to establish a baseline.

-

Initiate the reaction by adding the substrate, 6-phosphogluconate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Protocol: Coupled Enzyme Assay for KDPG Aldolase (Eda)

-

Principle: This assay is similar to the one for Edd but measures the activity of Eda directly. The cleavage of KDPG to pyruvate is coupled to the LDH reaction. The oxidation of NADH is monitored at 340 nm.[22]

-

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

0.2 mM NADH

-

5 mM this compound (KDPG) (substrate)

-

10 units/mL Lactate Dehydrogenase (LDH)

-

Cell-free extract or purified Eda enzyme

-

-

Procedure:

-

Combine the Tris-HCl buffer, NADH, and LDH in a 1 mL cuvette.

-

Add the cell-free extract or purified Eda enzyme and incubate for 5 minutes at 30°C.

-

Start the reaction by adding the KDPG substrate.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity as described for the Edd assay.

-

Protocol: Detection of KDPG by Mass Spectrometry

-

Principle: To confirm the in vivo operation of the ED pathway, the presence of its unique intermediate, KDPG, can be detected in cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Methodology:

-

Metabolite Extraction: Grow cells under desired conditions and rapidly quench metabolism by adding cold methanol (B129727) (-40°C). Lyse the cells and extract metabolites using a chloroform/methanol/water mixture.

-

LC Separation: Separate the polar metabolites in the aqueous phase using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.

-

MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

-

Identification: Identify KDPG based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (MS/MS) compared to an authentic chemical standard.

-

Conclusion

The Entner-Doudoroff pathway, once considered a minor metabolic route, is now recognized as a fundamental and evolutionarily ancient component of carbon metabolism. Its widespread distribution across Bacteria and Archaea, coupled with its diverse functional modifications, highlights its remarkable adaptability. The existence of canonical, semi-phosphorylative, non-phosphorylative, and branched versions of the pathway underscores the evolutionary pressures that have shaped microbial metabolism in response to diverse environmental niches.

For drug development professionals, the unique enzymes of the ED pathway, such as Edd and Eda, represent potential targets for novel antimicrobial agents, particularly against pathogens like Pseudomonas aeruginosa that rely heavily on this route for their carbon metabolism. A thorough understanding of the evolution and regulation of this pathway is therefore crucial for both fundamental biological research and the development of innovative biotechnological and therapeutic strategies.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The Entner-Doudoroff Pathway Is Obligatory for Gluconate Utilization and Contributes to the Pathogenicity of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Entner-Doudoroff pathway: history, physiology and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]

- 8. ou.edu [ou.edu]

- 9. davuniversity.org [davuniversity.org]

- 10. Vía de Entner-Doudoroff Clinisciences [clinisciences.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Physiology, Biochemistry and Molecular Genetics of Entner-Doudoroff Metabolism in Escherichia coli | National Agricultural Library [nal.usda.gov]

- 13. The early evolution of the glycolytic pathway from autotrophic origins to glycogen and back - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The early evolution of the glycolytic pathway from autotrophic origins to glycogen and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. The semi-phosphorylative Entner–Doudoroff pathway in hyperthermophilic archaea: a re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. journals.asm.org [journals.asm.org]

- 19. The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel 2-Keto-3-Deoxygluconate- Specific Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research-collection.ethz.ch [research-collection.ethz.ch]

- 21. Systems biology of the modified branched Entner-Doudoroff pathway in Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphoketolase and KDPG aldolase metabolisms modulate photosynthetic carbon yield in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism found predominantly in prokaryotes. Its unique biochemical properties and central role in microbial metabolism make it and its associated enzymes attractive targets for antimicrobial drug development and metabolic engineering. This technical guide provides a comprehensive overview of the core biochemical properties of KDPG, including its role in metabolic pathways, the kinetics of the enzymes that metabolize it, and the intricate regulatory mechanisms that govern its flux. Detailed experimental protocols for the synthesis, quantification, and enzymatic analysis of KDPG are also presented, alongside visualizations of key metabolic and regulatory pathways.

Introduction

This compound (KDPG) is a six-carbon keto-acid phosphate (B84403) that serves as the defining intermediate of the Entner-Doudoroff (ED) pathway.[1][2] This metabolic route is a primary means of glucose catabolism in many Gram-negative bacteria and is also found in some Gram-positive bacteria and archaea.[1][3] The ED pathway is distinct from the more ubiquitous Embden-Meyerhof-Parnas (glycolysis) pathway and the pentose (B10789219) phosphate pathway, offering an alternative route for the generation of pyruvate (B1213749) and glyceraldehyde-3-phosphate from glucose.[2][4] The enzymes that produce and consume KDPG, namely 6-phosphogluconate dehydratase and KDPG aldolase (B8822740), are unique to this pathway, making them potential targets for selective antimicrobial agents.[2] Furthermore, KDPG itself acts as a crucial regulatory molecule, modulating the expression of genes involved in central carbon metabolism.[5] This guide delves into the multifaceted biochemical nature of KDPG, providing a detailed resource for researchers in microbiology, biochemistry, and drug discovery.

Role in Metabolic Pathways

KDPG is the central molecule in the Entner-Doudoroff pathway. This pathway can be conceptually divided into two stages, with the formation and subsequent cleavage of KDPG being the key events.

2.1. The Entner-Doudoroff Pathway

The canonical ED pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. The two key reactions involving KDPG are:

-

Formation of KDPG: 6-phosphogluconate is dehydrated by the enzyme 6-phosphogluconate dehydratase (Edd) to yield KDPG.[2]

-

Cleavage of KDPG: KDPG is then cleaved by KDPG aldolase (Eda) in a retro-aldol reaction to produce one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).[2][6] The G3P can then enter the lower stages of glycolysis to be converted to another molecule of pyruvate.

The net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose, distinguishing it from glycolysis which yields 2 ATP and 2 NADH.[3]

Quantitative Data

The efficiency and regulation of the Entner-Doudoroff pathway are dictated by the kinetic properties of its key enzymes. This section summarizes the available quantitative data for 6-phosphogluconate dehydratase and KDPG aldolase from various organisms.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase (Edd)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Optimal pH | Source |

| Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | - | - | [7] |

| Corynebacterium glutamicum | 6-Phosphogluconate | 0.34 | - | 19 | 8.0 | |

| Rattus norvegicus (Liver) | 6-Phosphogluconate | 0.87 | - | - | - | [3] |

| Schizosaccharomyces pombe | 6-Phosphogluconate | 0.25 | - | - | - | [3] |

Table 2: Kinetic Parameters of KDPG Aldolase (Eda)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Escherichia coli | KDPG | 0.1 ± 0.02 | - | 80 ± 2 | 8.0 x 105 | [8][9] |

| Thermotoga maritima | KHO | - | - | - | 2.2 ± 0.3 | [10] |

| Escherichia coli | KHO | - | - | - | 14 ± 4 | [10] |

| Synechococcus elongatus | Oxaloacetate | - | - | - | 437 | [11] |

| Glycine max (Soybean) | KDPG | 0.31 | - | - | - | [12] |

Thermodynamic Properties

The reversible cleavage of KDPG by KDPG aldolase has a standard Gibbs free energy change (ΔG°′) of +15.5 kJ mol–1, indicating that the reaction is unfavorable under standard conditions and requires the removal of products to proceed in the forward direction.[7] In contrast, the dehydration of 6-phosphogluconate to KDPG is a highly exergonic reaction with a ΔG°′ of -43.1 kJ mol–1, driving the pathway forward.[7]

Regulatory Functions

KDPG is not merely a metabolic intermediate; it is also a key signaling molecule that regulates the expression of genes involved in carbon metabolism. This regulation is primarily mediated by transcriptional regulators that bind KDPG as an effector molecule.

4.1. The HexR and RccR Regulons

In many bacteria, including Pseudomonas species, the expression of the Entner-Doudoroff pathway genes is controlled by the transcriptional repressor HexR .[2][13][14] In the absence of KDPG, HexR binds to operator regions in the promoters of the edd and zwf (glucose-6-phosphate dehydrogenase) operons, repressing their transcription.[4][13] When glucose is metabolized via the ED pathway, the resulting increase in intracellular KDPG concentration leads to the binding of KDPG to the sugar isomerase (SIS) domain of HexR.[13] This binding induces a conformational change in HexR, causing it to dissociate from the DNA and thereby derepressing the expression of the ED pathway genes.[4]

A second KDPG-responsive regulator, RccR , has been identified in Pseudomonas fluorescens.[1][5] While structurally similar to HexR, RccR controls a different set of genes involved in pyruvate metabolism, the glyoxylate (B1226380) shunt, and gluconeogenesis.[1][5] Interestingly, the binding of KDPG to RccR has a dual effect: it increases RccR's affinity for some of its target promoters while decreasing its affinity for others, allowing for a complex and nuanced regulation of central carbon metabolism in response to carbon source availability.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving KDPG, including its enzymatic synthesis and purification, quantification, and the analysis of KDPG aldolase activity.

5.1. Enzymatic Synthesis and Purification of KDPG

This protocol is adapted from the enzymatic synthesis using 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD).[7]

I. Materials and Reagents:

-

Purified recombinant 6-phosphogluconate dehydratase (CcEDD)

-

6-phospho-D-gluconate

-

HEPES buffer (200 mM, pH 8.0)

-

MnCl₂ (5 mM)

-

Ultrafiltration unit (e.g., Amicon Ultra with a 10 kDa MWCO membrane)

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Size-exclusion chromatography column (e.g., Sephadex G-10)

-

Lyophilizer

II. Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6-phospho-D-gluconate.

-

Initiate the reaction by adding purified CcEDD (e.g., 8.1 µg).

-

Incubate the reaction mixture at 37°C for a sufficient time for complete conversion (monitor by TLC or a specific assay).

-

-

Enzyme Removal:

-

Remove the CcEDD from the reaction mixture by ultrafiltration.

-

-

Purification:

-

Apply the enzyme-free solution to an anion-exchange chromatography column to separate KDPG from unreacted substrate and other charged molecules.

-

Elute with a salt gradient (e.g., NaCl or NH₄HCO₃).

-

Collect fractions containing KDPG and desalt using a size-exclusion chromatography column.

-

-

Lyophilization:

-

Lyophilize the purified and desalted KDPG solution to obtain a stable powder.

-

5.2. Quantification of KDPG

A common method for quantifying KDPG is a coupled enzymatic assay.[15]

I. Principle: KDPG is cleaved by KDPG aldolase to pyruvate and G3P. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of KDPG initially present.

II. Materials and Reagents:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

NADH (0.2 mM)

-

Lactate dehydrogenase (LDH) (e.g., from rabbit muscle, ~10 units/mL)

-

KDPG aldolase (~5 units/mL)

-

KDPG standards of known concentrations

-

Sample containing KDPG (e.g., cell extract)

-

Spectrophotometer capable of reading at 340 nm

III. Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, and LDH.

-

Add the KDPG-containing sample or standard to the cuvette.

-

Incubate for a few minutes to allow any endogenous pyruvate in the sample to be reduced.

-

Record the initial stable absorbance at 340 nm (Ainitial).

-

Initiate the reaction by adding KDPG aldolase.

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete and the absorbance is stable (Afinal).

-

Calculate the change in absorbance (ΔA = Ainitial - Afinal).

-

Determine the concentration of KDPG in the sample by comparing its ΔA to a standard curve generated from the KDPG standards.

5.3. KDPG Aldolase Activity Assay

This is a continuous spectrophotometric assay that couples the production of pyruvate from KDPG to the oxidation of NADH by LDH.[9]

I. Principle: The rate of pyruvate production by KDPG aldolase is measured by coupling it to the LDH reaction. The rate of decrease in absorbance at 340 nm is directly proportional to the KDPG aldolase activity.

II. Materials and Reagents:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

KDPG (substrate, various concentrations for kinetic analysis)

-

NADH (0.2 mM)

-

Lactate dehydrogenase (LDH) (excess activity)

-

Enzyme sample containing KDPG aldolase

-

Spectrophotometer with temperature control

III. Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, KDPG, NADH, and LDH.

-

Initiate the reaction by adding the KDPG aldolase-containing sample.

-

Immediately start recording the absorbance at 340 nm over time.

-

The initial linear rate of decrease in absorbance (ΔA/min) is used to calculate the enzyme activity.

-

One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

5.4. Studying KDPG-Protein Interactions

Techniques such as Electrophoretic Mobility Shift Assay (EMSA) and Isothermal Titration Calorimetry (ITC) can be employed to study the binding of KDPG to regulatory proteins like HexR and RccR.

-

Electrophoretic Mobility Shift Assay (EMSA): This technique can be used to qualitatively and quantitatively assess the binding of a protein to a DNA fragment.[11][16] In the context of KDPG, EMSA can be used to demonstrate that the binding of HexR or RccR to their target DNA promoters is altered in the presence of KDPG. A labeled DNA probe containing the regulator's binding site is incubated with the purified regulator protein in the presence and absence of KDPG. The protein-DNA complexes are then separated from free DNA by native polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled DNA indicates protein binding, and the effect of KDPG on this shift can be observed.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (KDPG) to a protein (e.g., HexR or RccR).[7][17] This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. In a typical ITC experiment, a solution of KDPG is titrated into a solution of the purified regulatory protein, and the heat released or absorbed is measured.

Conclusion

This compound stands as a cornerstone of the Entner-Doudoroff pathway, a critical route for carbon metabolism in a wide array of microorganisms. Its unique formation and cleavage reactions, catalyzed by dedicated enzymes, present promising targets for the development of novel antimicrobial agents. Furthermore, the role of KDPG as an allosteric regulator of transcriptional repressors highlights a sophisticated mechanism of metabolic control. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists seeking to further unravel the complexities of microbial metabolism and to leverage this knowledge for therapeutic and biotechnological advancements. The continued study of KDPG and its associated pathways will undoubtedly yield further insights into the metabolic versatility of microbial life.

References

- 1. One ligand, two regulators and three binding sites: How KDPG controls primary carbon metabolism in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HexR Controls Glucose-Responsive Genes and Central Carbon Metabolism in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 8. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 9. longdom.org [longdom.org]

- 10. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. One ligand, two regulators and three binding sites: How KDPG controls primary carbon metabolism in Pseudomonas | PLOS Genetics [journals.plos.org]

- 15. oncology.wisc.edu [oncology.wisc.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

Synthesis of 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) analogs, crucial intermediates in the Entner-Doudoroff (ED) pathway and valuable tools for studying enzyme mechanisms and developing novel antimicrobial agents. This document details both enzymatic and chemical synthesis strategies, provides experimental protocols for key reactions, and presents quantitative data for synthesized analogs.

Introduction to KDPG and its Analogs

This compound (KDPG) is a key metabolic intermediate in the Entner-Doudoroff pathway, an alternative to glycolysis for carbohydrate metabolism in many microorganisms.[1][2] The enzymes of the ED pathway, particularly KDPG aldolase (B8822740), are attractive targets for the development of new antimicrobial drugs.[3][4] KDPG analogs are indispensable tools for probing the active sites of these enzymes, elucidating reaction mechanisms, and serving as potential inhibitors. These analogs can be designed with modifications at various positions, including the C1 carboxylate, the C2 keto group, the C3 deoxy position, and the C6 phosphate (B84403) group, to modulate their biological activity.

Enzymatic Synthesis of KDPG and its Analogs

Enzymatic synthesis offers a highly specific and efficient route to KDPG and its analogs, often proceeding under mild conditions with high stereoselectivity. The two primary enzymes employed are 6-phosphogluconate dehydratase (EDD) and KDPG aldolase.

Synthesis using 6-Phosphogluconate Dehydratase (EDD)

EDD catalyzes the dehydration of 6-phosphogluconate to KDPG. This method is particularly effective for producing KDPG itself.[1][5]

Signaling Pathway: Entner-Doudoroff Pathway

Caption: The Entner-Doudoroff pathway for glucose catabolism.

Experimental Workflow: Enzymatic Synthesis of KDPG using CcEDD

Caption: Workflow for the enzymatic synthesis and purification of KDPG.

Quantitative Data: Kinetic Parameters of CcEDD

| Parameter | Value | Reference |

| Vmax | 61.6 U/mg | [1][5] |

| KM for 6-phosphogluconate | 0.3 mM | [1][5] |

| Yield of KDPG | ~90% | [5] |

| Unit definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions. |

Experimental Protocol: Enzymatic Synthesis of KDPG using Recombinant CcEDD [1][6]

-

Enzyme Preparation:

-

The gene encoding 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD) is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

The transformed E. coli is cultured in a suitable medium (e.g., LB broth) with antibiotic selection at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with an appropriate inducer (e.g., IPTG), and cultivation is continued at a lower temperature (e.g., 18-25°C) overnight.

-

Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by sonication).

-

The His-tagged CcEDD is purified to homogeneity using immobilized metal ion affinity chromatography (IMAC).

-

-

Enzymatic Synthesis of KDPG:

-

Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6-phospho-D-gluconate.

-

Initiate the reaction by adding the purified CcEDD (e.g., 8.1 µg for a 0.5 mL reaction).

-

Incubate the reaction mixture at 37°C. The reaction progress can be monitored by measuring the formation of KDPG.

-

-

Purification of KDPG:

-

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 2% (w/v).

-

Remove the precipitated enzyme by centrifugation.

-